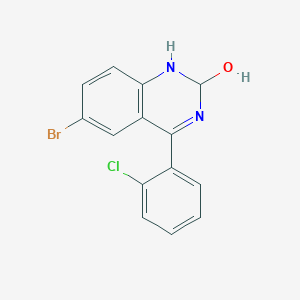
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position and a chlorophenyl group at the 4th position, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a brominated aromatic compound.
Cyclization: The aniline derivative undergoes cyclization with the brominated compound under acidic or basic conditions to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Catalyst Selection: Choosing the right catalyst for the cross-coupling reaction.
Reaction Temperature and Time: Adjusting the temperature and reaction time to maximize product formation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Palladium catalysts are frequently used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the bromine or chlorine positions .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-phenylquinazolin-2-ol: Lacks the chlorine substituent, which may affect its biological activity.
4-(2-Chlorophenyl)-2(1H)-quinazolinone: Lacks the bromine substituent, leading to different chemical properties.
Uniqueness
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent compared to similar compounds .
Eigenschaften
CAS-Nummer |
90830-36-7 |
|---|---|
Molekularformel |
C14H10BrClN2O |
Molekulargewicht |
337.60 g/mol |
IUPAC-Name |
6-bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol |
InChI |
InChI=1S/C14H10BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7,14,17,19H |
InChI-Schlüssel |
FKRWRLRHNFBDQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(NC3=C2C=C(C=C3)Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
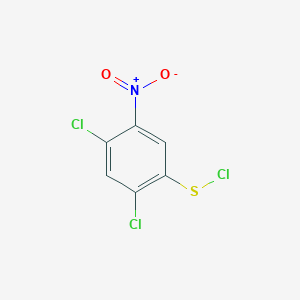
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
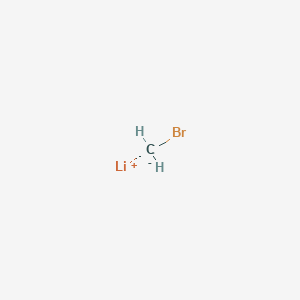
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
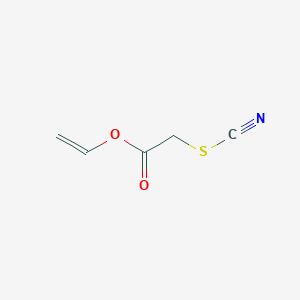
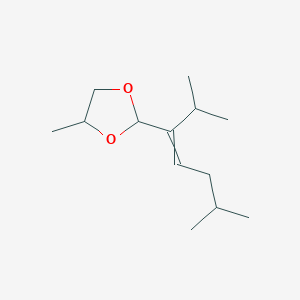
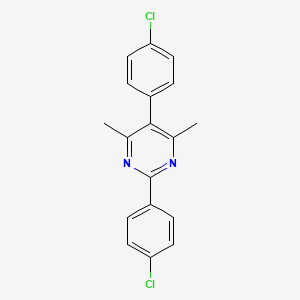
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)

